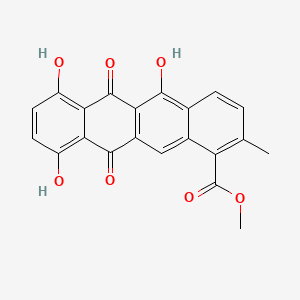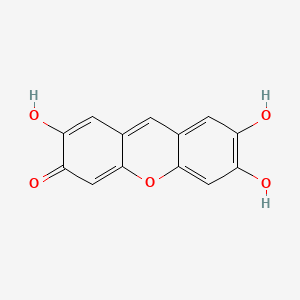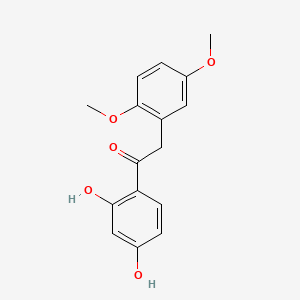
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone, also known as DDE, is a synthetic compound that has gained attention in the scientific community due to its potential biological and medicinal properties. DDE belongs to the family of chalcones, which are known to possess various pharmacological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone exerts its pharmacological activities through its ability to modulate various cellular signaling pathways. For example, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
生化和生理效应
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to possess various biochemical and physiological effects. For example, it has antioxidant activity, which is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone also possesses anti-inflammatory activity, which is attributed to its ability to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One of the major advantages of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its low toxicity profile. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone. One of the areas of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone and improve its bioavailability and efficacy.
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological activities. It possesses various biochemical and physiological effects and has been extensively studied for its anticancer activity. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
合成方法
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone can be synthesized through a simple one-pot reaction between 2,4-dihydroxyacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation reaction, which involves the formation of a carbon-carbon double bond between the carbonyl group of 2,4-dihydroxyacetophenone and the aldehyde group of 2,5-dimethoxybenzaldehyde.
科学研究应用
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been extensively studied for its potential pharmacological activities. One of the major areas of research is its anticancer activity. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. It exerts its anticancer activity through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-12-4-6-16(21-2)10(7-12)8-14(18)13-5-3-11(17)9-15(13)19/h3-7,9,17,19H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBKOKSZWCKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697925 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone | |
CAS RN |
18086-25-4 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)
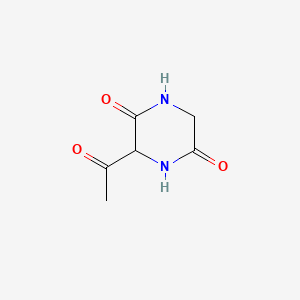
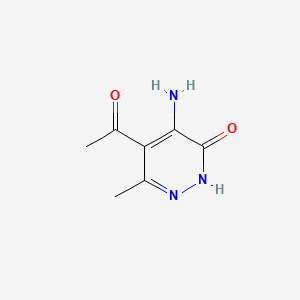
![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
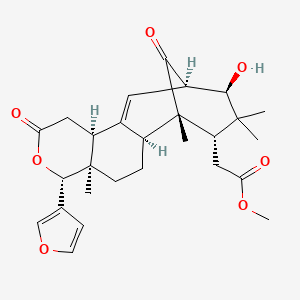
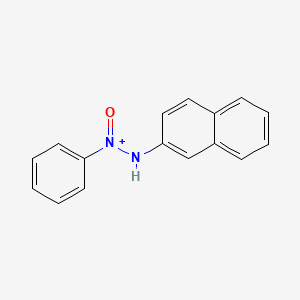
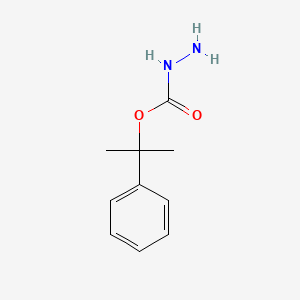
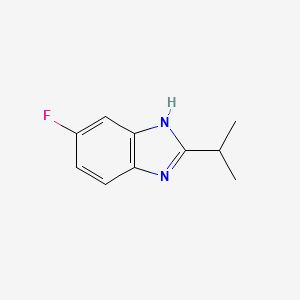
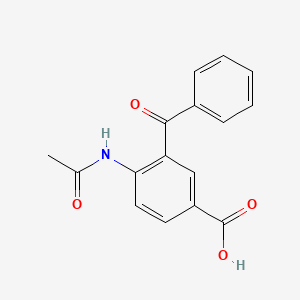
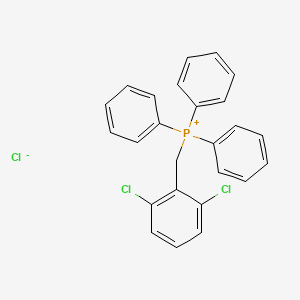
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/no-structure.png)
